REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[C:10]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][N:14]=2)[C:9]2[C:4](=[N:5][C:6]([C:23]3[C:28]([C:29]([F:32])([F:31])[F:30])=[CH:27][CH:26]=[CH:25][N:24]=3)=[CH:7][CH:8]=2)[N:3]=1.C([O-])=O.[NH4+]>[Pd].CO>[F:32][C:29]([F:30])([F:31])[C:28]1[C:23]([C:6]2[N:5]=[C:4]3[C:9]([C:10]([NH:12][C:13]4[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:21])[F:22])=[CH:15][N:14]=4)=[CH:11][CH:2]=[N:3]3)=[CH:8][CH:7]=2)=[N:24][CH:25]=[CH:26][CH:27]=1 |f:1.2|
|
Name
|
2-chloro-7-[3-(trifluoromethyl)pyridin-2-yl]-N-[5-(trifluoromethyl) pyridin-2-yl]-[1,8]naphthyridin-4-amine
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=NC(=CC=C2C(=C1)NC1=NC=C(C=C1)C(F)(F)F)C1=NC=CC=C1C(F)(F)F
|
Name
|
|
Quantity
|
31 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
FILTRATION
|
Details
|
filter through Celite
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Type
|
CUSTOM
|
Details
|
Purify by preparative thin layer chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/methanol/ammonium hydroxide mixture
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C(=NC=CC1)C1=CC=C2C(=CC=NC2=N1)NC1=NC=C(C=C1)C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |